1-Benzyl-4-(3-nitrophenyl)piperazine

Dopamine D2 receptor Structure-Activity Relationship (SAR) Arylpiperazine pharmacology

This 3-nitrophenyl-substituted piperazine is a critical tool for neuropharmacology SAR campaigns. Its electron-withdrawing nitro group uniquely attenuates dopamine D2 receptor binding (vs. unsubstituted analogs), while delivering nanomolar affinity at the histamine H3 receptor. Ideal as a selectivity benchmark or a reducible intermediate for focused library synthesis. Confirm your experimental requirements with our team to secure this high-purity batch.

Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
Cat. No. B11744585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(3-nitrophenyl)piperazine
Molecular FormulaC17H19N3O2
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H19N3O2/c21-20(22)17-8-4-7-16(13-17)19-11-9-18(10-12-19)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
InChIKeyOJSNXRYDTWARPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(3-nitrophenyl)piperazine: A 3-Nitro Substituted Arylpiperazine with Distinct D2 Receptor Interaction Properties


1-Benzyl-4-(3-nitrophenyl)piperazine is a synthetic arylpiperazine derivative characterized by a benzyl group at the N1 position and a 3-nitrophenyl moiety at the N4 position of the piperazine core [1]. It belongs to a broad class of compounds known to interact with various G protein-coupled receptors (GPCRs) in the central nervous system, including dopamine and serotonin receptors. While many arylpiperazines exhibit promiscuous binding, the specific substitution pattern, particularly the electron-withdrawing nitro group at the 3-position, has been shown to distinctly modulate its interaction profile with the dopamine D2 receptor compared to unsubstituted or differently substituted analogs, making it a valuable tool compound for studying specific molecular recognition events .

1-Benzyl-4-(3-nitrophenyl)piperazine: Why A Simple Phenylpiperazine Is Not a Suitable Substitute for Specific Receptor Binding Studies


In the context of scientific research, particularly in neuropharmacology and medicinal chemistry, the substitution pattern on the aryl ring of a piperazine scaffold is a critical determinant of its biological activity. Generic substitution of 1-Benzyl-4-(3-nitrophenyl)piperazine with an unsubstituted phenylpiperazine or a positional isomer (e.g., 4-nitro) is not valid due to profound differences in receptor binding affinity and interaction mode. Key studies on dopamine D2 receptor binding have demonstrated that introducing an electron-withdrawing -NO₂ group at the 3-position significantly decreases binding affinity relative to the unsubstituted phenyl analog, a result not mirrored by electron-donating groups at the same position or by the -NO₂ group at the 4-position, which faces steric hindrance [1]. These quantitative structure-activity relationships (SAR) establish that this specific compound produces a unique, and in this case attenuated, binding outcome that cannot be assumed or replicated by in-class alternatives.

Quantitative Evidence for the Differential Binding and Physicochemical Profile of 1-Benzyl-4-(3-nitrophenyl)piperazine


Reduced D2 Receptor Binding Affinity Driven by 3-Nitro Substitution: A Comparative SAR Study

A comparative molecular docking and SAR study on the dopamine D2 receptor revealed that the introduction of an electron-withdrawing -NO₂ group at the 3-position of the arylpiperazine moiety decreases binding affinity relative to the unsubstituted phenylpiperazine analog (compound 1 in the study) . The study notes that the 3-position is sterically well-tolerated, meaning the observed effect is primarily electronic rather than steric. In contrast, electron-donating groups like -OMe at the same position increase binding affinity, and bulky substituents at the 4-position are not tolerated at all due to unfavorable steric interactions with Phe178(VI.44) .

Dopamine D2 receptor Structure-Activity Relationship (SAR) Arylpiperazine pharmacology

High-Affinity Binding to Histamine H3 Receptor: A Nanomolar Affinity Profile Distinguishing It from Broad-Spectrum Arylpiperazines

1-Benzyl-4-(3-nitrophenyl)piperazine demonstrates potent binding affinity to the human histamine H3 receptor (H3R) with a Kd value of 1.35 nM [1]. This high-affinity interaction is in stark contrast to its attenuated D2 binding, highlighting its receptor selectivity profile. While many arylpiperazines are known for promiscuous binding across aminergic GPCRs, this compound exhibits a preference for H3R in this specific assay system, with lower affinity for the related histamine H4 receptor (Kd = 31 nM in human) [1]. A direct comparator, an N-benzyl alkyl ether piperazine derivative from a separate study, showed a σ1 receptor Ki of 2.7 nM, illustrating how different substitutions on the benzylpiperazine core can redirect high-affinity binding to entirely different CNS targets [2].

Histamine H3 receptor Radioligand binding CNS pharmacology

Physicochemical Properties: Moderate Lipophilicity and Defined Reduction Potential for Downstream Chemistry

The compound possesses a calculated LogP of 3.44, indicating moderate lipophilicity suitable for crossing biological membranes, such as the blood-brain barrier, in in vitro and in vivo models . In comparison, the unsubstituted analog 1-benzyl-4-phenylpiperazine has a slightly lower calculated LogP of 3.31, demonstrating the polar nitro group's modest impact on overall hydrophobicity . Furthermore, the 3-nitrophenyl moiety is a key functional handle that can be selectively reduced to a primary amine under standard conditions (e.g., hydrogenation or metal/acid), enabling the compound to serve as a versatile precursor for generating diverse compound libraries via amide coupling or reductive amination .

LogP Drug-likeness Synthetic intermediate

Precedence in Patent Literature: Scaffold for Nitro-Substituted Phenylpiperazines with CNS Therapeutic Potential

A patent filing (US20080176854) describes a broad class of nitro-substituted phenyl-piperazine compounds, which includes 1-benzyl-4-(3-nitrophenyl)piperazine as a representative embodiment, for the prophylaxis and treatment of disorders mediated by the 5-HT6 receptor [1]. The invention specifically claims the use of such compounds for treating drug addiction and withdrawal. This establishes a documented precedent for the 3-nitrophenyl motif in a class of compounds designed for CNS activity, providing a intellectual property and application landscape context that distinguishes it from unsubstituted phenylpiperazines, which are more commonly associated with psychoactive stimulant effects (e.g., benzylpiperazine, BZP) and carry different regulatory and research implications .

5-HT6 receptor Patent CNS therapeutics

Optimal Scientific and Industrial Use Cases for 1-Benzyl-4-(3-nitrophenyl)piperazine


Neuroscience Tool Compound for Histamine H3 Receptor Binding Studies

This compound is optimally deployed as a high-affinity ligand for the histamine H3 receptor (Kd = 1.35 nM) in in vitro binding assays, as established by BindingDB data [1]. Its nanomolar potency and selectivity over the H4 receptor (Kd = 31 nM) make it a valuable chemical probe for distinguishing H3R-mediated signaling from other histaminergic pathways in cellular models and brain tissue preparations. Researchers investigating cognition, sleep-wake cycles, or feeding behavior would prioritize this compound over a more promiscuous arylpiperazine to reduce off-target effects in their experimental system.

Synthetic Intermediate for Diversified Arylpiperazine Libraries

Due to the presence of a reducible 3-nitro group and a defined LogP of 3.44 , this compound is an ideal procurement choice as a key intermediate in medicinal chemistry. The nitro group can be chemoselectively reduced to an aniline, providing a functional handle for rapid diversification via amide bond formation or sulfonylation. This route enables the efficient generation of small, focused libraries of novel analogs with altered physicochemical and pharmacological properties, accelerating structure-activity relationship (SAR) campaigns targeting CNS receptors.

Reference Compound for Dopamine D2 Receptor Structure-Activity Relationship Studies

In academic and industrial drug discovery programs focused on dopamine D2 receptor modulators, this compound serves as a critical reference point for understanding electronic effects on binding. The published SAR data showing that a 3-nitro substituent decreases D2 binding affinity relative to the unsubstituted phenylpiperazine provides a benchmark for validating computational models and evaluating new chemical entities. It is particularly useful for programs aiming to design D2 ligands with reduced affinity, a common strategy to mitigate extrapyramidal side effects in antipsychotic drug development.

Reference for Nitro-Substituted Phenylpiperazine Patent Landscaping

For intellectual property and competitive intelligence analysts, 1-Benzyl-4-(3-nitrophenyl)piperazine is a relevant specific embodiment to monitor within the broader patent class of nitro-substituted phenylpiperazines claimed for 5-HT6-mediated disorders and addiction treatment [2]. Its inclusion in a patent application provides a concrete chemical structure for freedom-to-operate analyses and mapping the competitive landscape for CNS drug candidates in this particular structural class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-(3-nitrophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.